m-Chloro-amoxicillin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

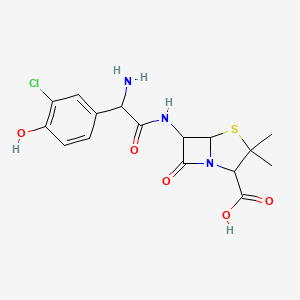

m-Chloro-amoxicillin is a bioactive chemical.

Applications De Recherche Scientifique

Antibacterial Efficacy

m-Chloro-amoxicillin exhibits significant antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins, disrupting cell wall integrity, and leading to cell lysis. Studies indicate that the introduction of the chlorine atom enhances its efficacy against certain resistant strains of bacteria, making it a valuable option in treating infections where conventional antibiotics may fail.

Comparative Antibacterial Spectrum

| Compound Name | Structure Features | Antibacterial Spectrum | Unique Properties |

|---|---|---|---|

| Amoxicillin | Beta-lactam structure without chlorine | Broad-spectrum | Standard treatment for various infections |

| Ampicillin | Similar beta-lactam structure | Broad-spectrum | Less effective against certain resistant strains |

| p-Chloro-amoxicillin | Chlorine at para position | Similar spectrum | Different pharmacokinetics compared to m-Chloro |

| Clavulanic Acid | Beta-lactamase inhibitor | Enhances activity | Used in combination therapies |

The unique positioning of the chlorine atom in this compound contributes to its distinct biological activity profile and potential effectiveness against antibiotic-resistant strains.

Synthetic Methodologies

Several synthetic approaches have been developed for producing this compound. These methods typically involve modifications to existing amoxicillin synthesis pathways to introduce the chlorine substituent at the meta position. The reactivity of this compound can be attributed to its beta-lactam ring and the presence of the chlorine substituent, allowing for specific reactions that enhance its antibacterial properties.

Clinical Implications

The enhanced antibacterial properties of this compound make it particularly suitable for treating bacterial infections where resistance to conventional antibiotics is observed. Its application in clinical settings is being investigated, especially in cases involving multi-drug resistant organisms.

Case Studies

- In Vitro Studies on Resistant Strains : Research has demonstrated that this compound shows superior activity against resistant strains of Staphylococcus aureus compared to traditional amoxicillin. In controlled studies, the compound inhibited bacterial growth effectively at lower concentrations than its predecessor .

- Microbiota Interaction Studies : A study exploring the effects of antibiotic treatments on gut microbiota revealed that this compound impacted both bacterial and fungal populations in treated subjects. This research highlights the need for further investigation into how such antibiotics affect microbial ecosystems within hosts .

- Antimicrobial Sensitivity Testing : Recent research conducted on Escherichia coli and Shigella sonnei showed that this compound has a minimum inhibitory concentration significantly lower than that of standard amoxicillin, indicating its enhanced potency against these pathogens .

Propriétés

Numéro CAS |

24593-54-2 |

|---|---|

Formule moléculaire |

C16H18ClN3O5S |

Poids moléculaire |

399.8 g/mol |

Nom IUPAC |

6-[[2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C16H18ClN3O5S/c1-16(2)11(15(24)25)20-13(23)10(14(20)26-16)19-12(22)9(18)6-3-4-8(21)7(17)5-6/h3-5,9-11,14,21H,18H2,1-2H3,(H,19,22)(H,24,25) |

Clé InChI |

YYQJMWQAYJIJED-UHFFFAOYSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |

SMILES isomérique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)C(=O)O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

m-Chloro-amoxicillin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.